BHQ-1 carboxylic acid
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Overview
Description
BHQ-1 carboxylic acid, also known as Black Hole Quencher 1 carboxylic acid, is a non-fluorescent chromophore used extensively in molecular biology and genomics. It is a dark quencher dye that efficiently quenches fluorescent dyes through Förster resonance energy transfer (FRET) and static quenching. This compound is particularly useful in fluorescence-based nucleic acid analysis, such as quantitative PCR (qPCR) and other fluorescence resonance energy transfer (FRET) applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
BHQ-1 carboxylic acid is synthesized through a series of chemical reactions involving the substitution of electron-donating and withdrawing groups on aromatic rings. The synthesis typically involves the reaction of a diazonium salt with an aromatic compound, followed by further modifications to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
BHQ-1 carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles to form substituted products.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, alcohols, and amines. Reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like pyridine .
Major Products Formed
The major products formed from these reactions include esters, amides, and substituted aromatic compounds .
Scientific Research Applications
BHQ-1 carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescence-quenched probes for detecting nucleic acids.
Biology: Employed in molecular beacons and TaqMan probes for real-time PCR and other nucleic acid assays.
Medicine: Utilized in diagnostic tools for detecting genetic mutations and infectious diseases.
Industry: Applied in the development of high-throughput screening assays and environmental monitoring .
Mechanism of Action
BHQ-1 carboxylic acid exerts its effects through a combination of Förster resonance energy transfer (FRET) and static quenching. In FRET, the energy from a fluorescent dye is transferred to the BHQ-1 molecule, which then dissipates the energy as heat, effectively quenching the fluorescence. In static quenching, BHQ-1 forms a ground state complex with the fluorescent dye, preventing it from emitting light .
Comparison with Similar Compounds
Similar Compounds
BHQ-2 carboxylic acid: Another dark quencher with a different absorption range, used for quenching different fluorescent dyes.
Dabcyl: A dark quencher with a different chemical structure and absorption range.
BHQ-3 carboxylic acid: Used for quenching dyes that emit in the near-infrared range .
Uniqueness
BHQ-1 carboxylic acid is unique due to its broad absorption range (480-580 nm) and high quenching efficiency. It is particularly effective in quenching green and yellow fluorescent dyes, making it a versatile tool in various fluorescence-based applications .
Properties
Molecular Formula |
C26H28N6O5 |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid |
InChI |
InChI=1S/C26H28N6O5/c1-17-7-12-21(24(14-17)32(35)36)28-29-22-16-25(37-4)23(15-18(22)2)30-27-19-8-10-20(11-9-19)31(3)13-5-6-26(33)34/h7-12,14-16H,5-6,13H2,1-4H3,(H,33,34) |
InChI Key |
WNSHOFSTJVYJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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